![molecular formula C12H7F2NO2 B3032192 2-(3,5-Difluorophenyl)nicotinic acid CAS No. 1225477-61-1](/img/structure/B3032192.png)
2-(3,5-Difluorophenyl)nicotinic acid
Overview
Description
2-(3,5-Difluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H7F2NO2 . It has an average mass of 235.186 Da and a monoisotopic mass of 235.044479 Da .
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including 2-(3,5-Difluorophenyl)nicotinic acid, involves esterification of nicotinic acid . The methyl nicotinate produced is then derivatized by various compounds, which are further reacted with thiourea to get the corresponding condensed product .Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorophenyl)nicotinic acid consists of a nicotinic acid molecule attached to a 3,5-difluorophenyl group .Physical And Chemical Properties Analysis
2-(3,5-Difluorophenyl)nicotinic acid has physical and chemical properties typical of nicotinic acid derivatives .Scientific Research Applications
Herbicide and Weed Control
Angiogenesis Inhibitors
- Application : Diflufenzopyr serves as a reactant in the synthesis of honokiol analogs, which exhibit anti-angiogenic properties .
Suzuki-Miyaura Cross-Coupling Reactions
- Significance : It plays a crucial role in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex organic molecules .
Cholesterol-Lowering Activity
Mechanism of Action
Target of Action
It’s structurally similar to niacin (also known as nicotinic acid), a b vitamin . Niacin is used to treat hypertriglyceridemia and pellagra . It’s also used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, and to reduce the risk of myocardial infarctions .
Mode of Action
Niacin, a structurally similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in the biosynthesis pathway of bioactive nad+ . The conversion of dietary niacin to NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Result of Action
The structurally similar compound, niacin, has been shown to have lipid-modifying effects, including increasing high-density lipoprotein (hdl) cholesterol levels and decreasing plasma levels of triglycerides, low-density lipoprotein (ldl) cholesterol, and lipoprotein(a) . These effects are accompanied by anti-atherosclerotic effects .
properties
IUPAC Name |
2-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLOIMIJIXDTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680765 | |
Record name | 2-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)nicotinic acid | |
CAS RN |
1225477-61-1 | |
Record name | 2-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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